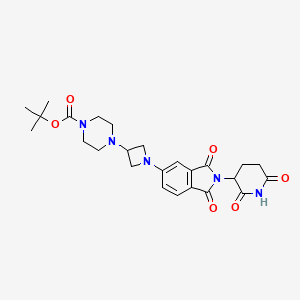
Selank (diacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selank (diacetate) is a synthetic peptide compound known for its nootropic and anxiolytic properties. It was developed by the Institute of Molecular Genetics of the Russian Academy of Sciences. Selank is a heptapeptide with the sequence threonyl-lysyl-prolyl-arginyl-prolylglycyl-proline. It is a synthetic analogue of the naturally occurring peptide tuftsin, which is involved in the modulation of the immune system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Selank (diacetate) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the production of Selank (diacetate) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in a stable, dry form .
Análisis De Reacciones Químicas
Types of Reactions: Selank (diacetate) primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions:
Hydrolysis: Water and proteolytic enzymes such as trypsin and chymotrypsin.
Oxidation: Mild oxidizing agents can be used to study the stability of Selank under oxidative stress.
Major Products Formed: The major products formed from the hydrolysis of Selank (diacetate) are its constituent amino acids and smaller peptide fragments .
Aplicaciones Científicas De Investigación
Selank (diacetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and stability.
Biology: Investigated for its effects on the immune system and neurotransmitter regulation.
Medicine: Explored for its potential therapeutic effects in treating anxiety, depression, and cognitive disorders.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Mecanismo De Acción
Selank (diacetate) is often compared to other nootropic and anxiolytic peptides, such as Semax. While both peptides have cognitive-enhancing and anxiolytic properties, Selank is unique in its ability to modulate the immune system and its lack of sedative effects .
Comparación Con Compuestos Similares
Semax: Another synthetic peptide with nootropic and neuroprotective effects.
Noopept: A peptide-like compound known for its cognitive-enhancing properties.
Cerebrolysin: A mixture of neuropeptides used for its neuroprotective and cognitive-enhancing effects.
Selank (diacetate) stands out due to its multifaceted action on both the central nervous system and the immune system, making it a promising candidate for various therapeutic applications.
Propiedades
Fórmula molecular |
C37H65N11O13 |
|---|---|
Peso molecular |
872.0 g/mol |
Nombre IUPAC |
acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C33H57N11O9.2C2H4O2/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53;2*1-2(3)4/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38);2*1H3,(H,3,4)/t19-,20+,21+,22+,23+,24+,26+;;/m1../s1 |
Clave InChI |
VHEHIIUPYDNNTE-UXAXJNOXSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O.CC(=O)O.CC(=O)O |
SMILES canónico |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)
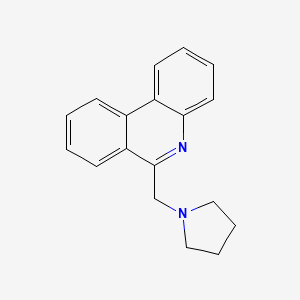


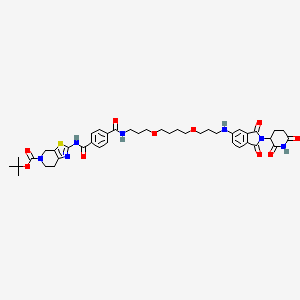

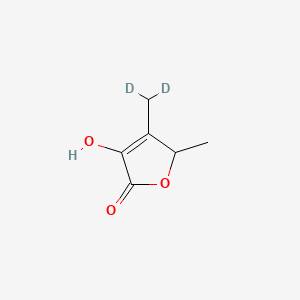
![3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one](/img/structure/B12369255.png)

![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)
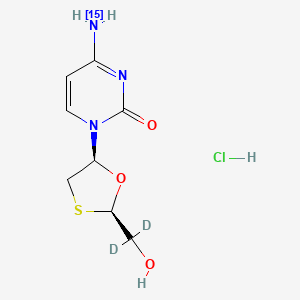
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)
